molecular formula C28H39N5O5 B12365893 E3 Ligase Ligand-linker Conjugate 76

E3 Ligase Ligand-linker Conjugate 76

Cat. No.: B12365893
M. Wt: 525.6 g/mol
InChI Key: MHQZCACSBQNHQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 76 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The synthetic route typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.

    Linker Attachment: The activated Thalidomide is then reacted with the linker under specific conditions to form the conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the conjugate .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 76 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Thalidomide: Used as the starting material for the synthesis.

    Linker Reagents: Various linkers can be used depending on the desired properties of the final conjugate.

    Catalysts: Catalysts may be used to enhance the reaction rates and yields.

Major Products Formed

The major product formed from the reactions involving this compound is the PROTAC molecule, which consists of the E3 ligase ligand-linker conjugate and a target protein ligand .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 76 involves the formation of a ternary complex with an E3 ligase and a target protein. The conjugate binds to the E3 ligase, recruiting it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 76 is unique in its ability to recruit Cereblon protein and facilitate the synthesis of PROTACs. Similar compounds include:

These similar compounds highlight the versatility of E3 ligase ligand-linker conjugates in the field of targeted protein degradation, each with unique properties and applications.

Properties

Molecular Formula

C28H39N5O5

Molecular Weight

525.6 g/mol

IUPAC Name

tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-14-12-30(13-15-32)17-19-8-10-31(11-9-19)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35)

InChI Key

MHQZCACSBQNHQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O

Origin of Product

United States

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